Cas no 2228506-26-9 (3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)

3-(Aminomethyl)-5-(3-fluorophenoxy)pentanoic acid is a versatile organic compound with a 5-membered alkyl chain and a 3-fluorophenoxy substituent. This compound exhibits excellent solubility in various organic solvents and offers a high degree of functional group compatibility for synthetic transformations. Its unique structure enables applications in the synthesis of complex organic molecules, making it a valuable building block in pharmaceutical and agrochemical research.
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid structure
2228506-26-9 structure
Product name:3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
CAS No:2228506-26-9
MF:C12H16FNO3
Molecular Weight:241.25874710083
CID:6092553
PubChem ID:165791094

3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
    • 2228506-26-9
    • EN300-1779937
    • インチ: 1S/C12H16FNO3/c13-10-2-1-3-11(7-10)17-5-4-9(8-14)6-12(15)16/h1-3,7,9H,4-6,8,14H2,(H,15,16)
    • InChIKey: WDUPAFCNVAXGPX-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCCC(CN)CC(=O)O

計算された属性

  • 精确分子量: 241.11142153g/mol
  • 同位素质量: 241.11142153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 72.6Ų

3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1779937-0.05g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
0.05g
$900.0 2023-09-20
Enamine
EN300-1779937-1.0g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
1g
$1070.0 2023-06-02
Enamine
EN300-1779937-0.1g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
0.1g
$943.0 2023-09-20
Enamine
EN300-1779937-5g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
5g
$3105.0 2023-09-20
Enamine
EN300-1779937-2.5g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
2.5g
$2100.0 2023-09-20
Enamine
EN300-1779937-10.0g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
10g
$4606.0 2023-06-02
Enamine
EN300-1779937-0.25g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
0.25g
$985.0 2023-09-20
Enamine
EN300-1779937-0.5g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
0.5g
$1027.0 2023-09-20
Enamine
EN300-1779937-5.0g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
5g
$3105.0 2023-06-02
Enamine
EN300-1779937-10g
3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid
2228506-26-9
10g
$4606.0 2023-09-20

3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid 関連文献

3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acidに関する追加情報

Professional Introduction to 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic Acid (CAS No. 2228506-26-9)

3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid, with the chemical identifier CAS No. 2228506-26-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and therapeutic interventions. The presence of both an aminomethyl group and a 3-fluorophenoxy moiety imparts distinct chemical properties that make it a valuable candidate for further investigation.

The aminomethyl group, specifically the -CH₂NH₂ moiety, is a common pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and participate in various biochemical interactions. This functional group is often incorporated into drug molecules to enhance binding affinity and improve solubility. In contrast, the 3-fluorophenoxy group introduces a fluorine atom into the aromatic ring, which can modulate metabolic stability, lipophilicity, and receptor binding affinity. The combination of these two groups in 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid suggests a compound with multifaceted pharmacological potential.

In recent years, there has been growing interest in the development of novel compounds that can modulate inflammatory pathways and immune responses. The structural features of 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid make it a promising candidate for such applications. Studies have shown that compounds containing the aminomethyl group can interact with various enzymes and receptors involved in inflammation, potentially leading to therapeutic benefits. Additionally, the 3-fluorophenoxy moiety has been demonstrated to enhance the bioavailability and metabolic stability of drug molecules, making it an attractive feature for pharmaceutical development.

The synthesis of 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid involves a series of well-established organic reactions that highlight its accessibility for further functionalization. The introduction of the aminomethyl group typically requires nucleophilic substitution reactions or reductive amination techniques, while the incorporation of the 3-fluorophenoxy group often involves halogenation followed by nucleophilic aromatic substitution. These synthetic strategies not only demonstrate the feasibility of producing this compound but also open avenues for designing derivatives with enhanced pharmacological properties.

Evaluation of the pharmacological activity of 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid has revealed several interesting findings. Preclinical studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are implicated in various inflammatory conditions. Furthermore, the compound has shown potential in modulating immune cell function, particularly in reducing cytokine production and enhancing regulatory T cell activity.

The impact of fluorine substitution on the phenoxy ring is another area of active research. Fluorinated aromatic compounds are known for their improved pharmacokinetic profiles, including increased metabolic stability and enhanced binding affinity to biological targets. The presence of a fluorine atom at the 3-position of the phenoxy ring in 3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid may contribute to these favorable properties, making it an attractive scaffold for drug design.

In conclusion, 3-(aminomethyl strong >)-5-(< strong >3-fluorophenoxy strong >)pentanoic acid (CAS No. 2228506-26-9) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of both an < strong >aminomethyl strong >group and a < strong >3-fluorophenoxy strong >moiety, make it a versatile molecule for modulating inflammatory pathways and immune responses. Further research is warranted to fully explore its therapeutic applications and optimize its pharmacological properties.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd